3-Acetoxy-3'-methoxybenzophenone
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Overview
Description
3-Acetoxy-3’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4. It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 3-position and a methoxy group at the 3’-position of the benzophenone core. This compound is known for its yellow oil form and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetoxy-3’-methoxybenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. This method involves the reaction of 3-methoxybenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of 3-Acetoxy-3’-methoxybenzophenone may involve large-scale Friedel-Crafts acylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
3-Acetoxy-3’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential role in drug development, particularly as a chemopreventive agent against cancer.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’-methoxybenzophenone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial properties are believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-Acetoxy-2-methylbenzophenone
- 3-Acetoxy-4-methoxybenzophenone
- 3-Acetoxy-3’-hydroxybenzophenone
Uniqueness
3-Acetoxy-3’-methoxybenzophenone is unique due to the specific positioning of its acetoxy and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[3-(3-methoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15-8-4-6-13(10-15)16(18)12-5-3-7-14(9-12)19-2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWOCOEEUYJRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641618 |
Source
|
Record name | 3-(3-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-27-1 |
Source
|
Record name | 3-(3-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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